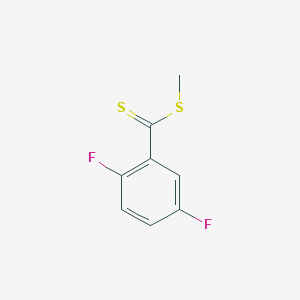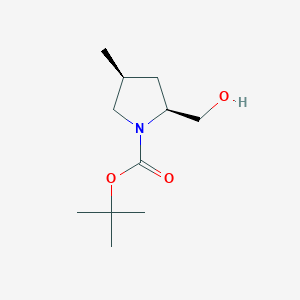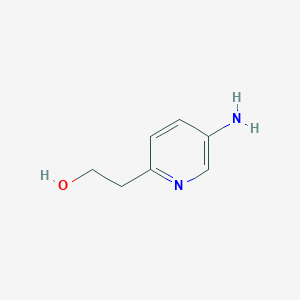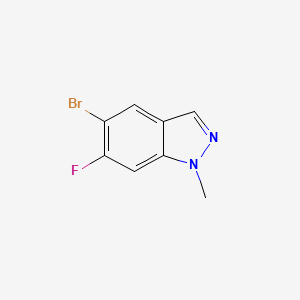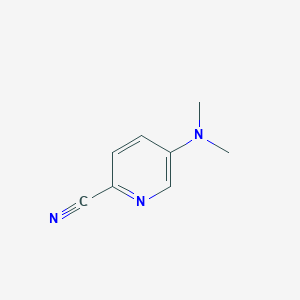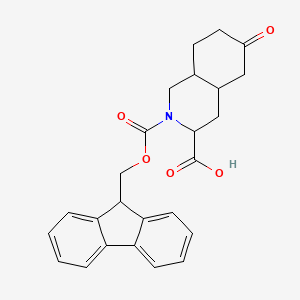
2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-oxodecahydroisoquinoline-3-carboxylic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group in peptide synthesis. The “6-oxodecahydroisoquinoline-3-carboxylic acid” part suggests the presence of a decahydroisoquinoline ring with a carbonyl group at the 6-position and a carboxylic acid group at the 3-position .Applications De Recherche Scientifique
Novel Stable Fluorophore Applications
The compound 6-methoxy-4-quinolone (6-MOQ), derived from 5-methoxyindole-3-acetic acid, demonstrates strong fluorescence in aqueous media, making it useful for biomedical analysis. This characteristic suggests potential applications for similar fluorophores, like the one , in biomedical research and analysis (Hirano et al., 2004).
Synthesis of Tetrahydroisoquinoline Compounds
The synthesis of tetrahydroisoquinoline compounds, which could potentially include derivatives of the queried compound, has applications in creating a range of pharmaceuticals and research chemicals (Choudhury & Row, 2002).
Photocatalysis in Alcohol Oxidation and Amine Oxygenation
The use of 9-fluorenone as a photocatalyst in the oxidation of non-activated alcohols and selective α-oxygenation of tertiary amines under blue LED light irradiation could be analogous to the application of similar compounds in photocatalytic reactions (Zhang et al., 2020).
Fluorophore Formation in Histochemical Methods
Fluorophore formation from phenylethylamines, including 3-hydroxylated and some 3-methoxylated derivatives, in the glyoxylic acid fluorescence histochemical method, indicates possible applications of related compounds in neurobiological and biochemical studies (Lindvall et al., 1974).
Enzyme-Activated Surfactants for Nanotube Dispersion
N-Fluorenyl-9-methoxycarbonyl-protected amino acids, used as surfactants for carbon nanotubes, highlight potential applications in materials science and nanotechnology (Cousins et al., 2009).
Coordination Compounds in Catalysis
Coordination compounds based on tetrahydroisoquinoline-3-carboxylic acid, used in enantioselective catalysis, illustrate potential uses in organic synthesis and the development of catalytic processes (Jansa et al., 2007).
Synthesis of Oligomers and Fluorophores
The synthesis of oligomers from sugar amino acids and the creation of novel fluorophores through palladium-catalyzed reactions, as seen in related studies, suggest applications in synthetic chemistry and the development of new fluorescent materials (Gregar & Gervay-Hague, 2004; Prickett et al., 2000).
Applications in Fluorescence Probes
The study of fluorescence properties of derivatives of anthracene, including 6-methoxyanthracene-2-carboxylic acid, indicates potential uses of related compounds in developing fluorescence probes for various analytical applications (Ihmels et al., 2000).
Propriétés
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-6-oxo-1,3,4,4a,5,7,8,8a-octahydroisoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO5/c27-17-10-9-15-13-26(23(24(28)29)12-16(15)11-17)25(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,15-16,22-23H,9-14H2,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHUVPFAIXSTEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC2C1CN(C(C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



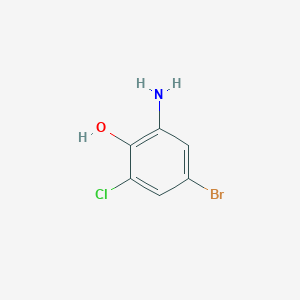

![Ethyl (1s,3r,5s)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1529777.png)

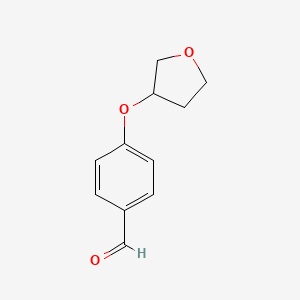
![6-bromo-1-(pentan-3-yl)-1H-imidazo[4,5-b]pyrazin-2-ol](/img/structure/B1529783.png)
![(4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B1529785.png)
